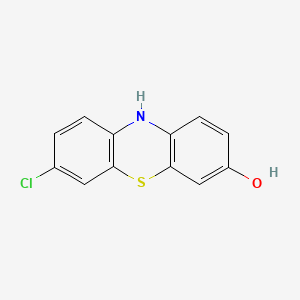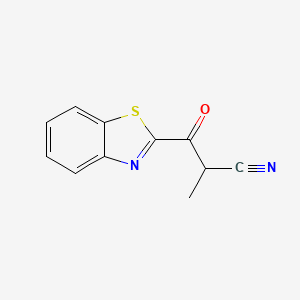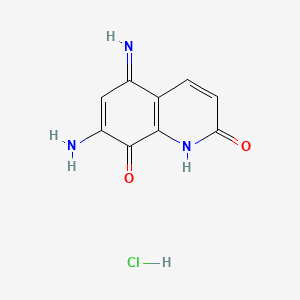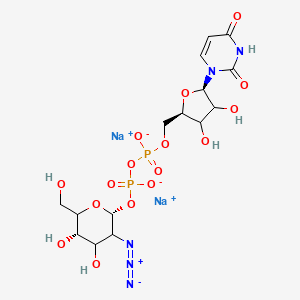
Bullatantriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural and Chiroptical Investigation : Kutschabsky, Sandoval, and Ripperger (1985) established the constitution and relative configuration of Bullatantriol through X-ray analysis and chiroptical investigation of its 7-ketone derivative (Kutschabsky, Sandoval, & Ripperger, 1985).
Quantum Chemistry Study : Jing (2001) investigated Bullatantriol's equilibrium geometries, vibrational frequencies, bonding energies, and total energies, finding that 1β,4β,7α-trihydroxyeudesmane is more stable than Bullatantriol (Jing, 2001).
Chemical Constituents of Schisandra plena : Li et al. (2005) isolated a new sesquiterpenoid, plenoxide, and noted the need for revision of chemical shifts in compounds similar to Bullatantriol based on detailed 2D NMR data analysis (Li et al., 2005).
Study on Chimonanthus praecox Constituents : Wang et al. (2011) isolated sesquiterpenoids from Chimonanthus praecox, including Bullatantriol, and evaluated their cytotoxicity against human cancer cell lines (Wang et al., 2011).
Isolation from Homalomena Aromatica : Sung et al. (1992) isolated Bullatantriol from the roots of Homalomena aromatica, elucidating its structure through spectroscopic investigations (Sung et al., 1992).
Effect on Osteoblast Proliferation and Differentiation : Hu et al. (2008) investigated sesquiterpenoids from Homalomena occulta, including Bullatantriol, for their effect on stimulating osteoblast proliferation, differentiation, and mineralization in vitro (Hu et al., 2008).
Potential Antitumor and Pesticidal Activity : Ahammadsahib et al. (1993) studied Bullatacin, an analogue of Bullatantriol, showing its potential as an antitumor agent and insecticide due to its strong inhibition of mitochondrial electron transport (Ahammadsahib et al., 1993).
Cytotoxic Effects Against Cancer Cells : Oberlies et al. (1997) demonstrated the cytotoxic effects of Bullatacin, related to Bullatantriol, in multidrug-resistant human mammary adenocarcinoma cells (Oberlies et al., 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bullatantriol, a sesquiterpenoid , primarily targets osteoblasts and BV2 cells . Osteoblasts are specialized cells responsible for bone formation, while BV2 cells are microglial cells used as a model for neuroinflammation studies.
Mode of Action
Bullatantriol interacts with its targets by promoting the proliferation and differentiation of osteoblasts . It also inhibits the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in BV2 cells . This suggests that Bullatantriol may have anti-inflammatory properties.
Result of Action
The action of Bullatantriol results in the promotion of osteoblast proliferation and differentiation , which could potentially enhance bone formation. Additionally, its ability to inhibit LPS-induced NO production in BV2 cells suggests it may have a role in mitigating neuroinflammation.
Propiedades
IUPAC Name |
(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTXZNYHSCIFE-FPVZYODXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244351 |
Source


|
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99933-32-1 |
Source


|
| Record name | (+)-Bullatantriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)




![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)


